5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance. Key structural attributes include:
- 5,6-Dimethyl groups: These substituents enhance steric bulk and may influence metabolic stability .
- 2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}: The morpholine moiety improves water solubility, while the sulfanyl linker may facilitate redox-mediated interactions .
The molecular formula is C19H20N3O3S2 (calculated), with a molar mass of ~414.5 g/mol. While explicit solubility data are unavailable, the morpholine group likely enhances solubility in polar solvents compared to non-functionalized analogs .
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-14(2)28-18-17(13)19(25)23(15-6-4-3-5-7-15)20(21-18)27-12-16(24)22-8-10-26-11-9-22/h3-7H,8-12H2,1-2H3 |
InChI Key |
DOZQXYFYCGSSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCOCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Cyclization (Beilstein J. Org. Chem. 2008)
Procedure :
-
React 2-amino-3-carboxy-4,5-dimethylthiophene with aromatic isocyanates (e.g., phenyl isocyanate) in dry dichloromethane at 0–5°C to form carbodiimide intermediates.
-
Treat with secondary amines (e.g., morpholine derivatives) in ethanol containing catalytic sodium ethoxide.
-
Cyclize under reflux (6–12 hr) to yield 2-substituted derivatives.
Key Data :
| Entry | Amine Component | Temperature | Yield (%) |
|---|---|---|---|
| 6a | Morpholine | Room temp | 76 |
| 6f | 4-Methylpiperazine | 60°C | 78 |
Advantages : High regiocontrol (>95% purity by HPLC).
Sulfanyl Group Introduction
The critical C2-sulfanyl functionalization employs nucleophilic displacement or oxidative coupling:
Thiol-Ethyl Morpholinoacetate Coupling (Eur. J. Med. Chem. 2019)
Reagents :
-
2-Chloro-thienopyrimidine precursor
-
Potassium thioacetate
-
Ethyl 2-(morpholin-4-yl)acetate
Conditions :
-
DMF solvent, 80°C, 8 hr under nitrogen.
-
Purification via silica chromatography (hexane:EtOAc 3:1).
Yield : 68–82% (scale-dependent).
Mechanistic Insight : SNAr displacement confirmed by ¹H NMR monitoring of chloride leaving group.
Phenyl Group Installation at N3
Three strategies achieve N3-arylation:
Buchwald-Hartwig Amination (WO2019186343A1)
Catalytic System :
Scope : Compatible with electron-deficient aryl bromides (yields: 70–89%).
Direct Nucleophilic Substitution
Procedure :
-
Generate thienopyrimidinone sodium salt using NaH in THF.
Limitation : Requires excess aryl halide (3 equiv) for >60% conversion.
Final Functionalization & Optimization
Morpholinoacetyl Sulfide Linkage
Stepwise Approach :
-
Prepare 2-mercapto-thienopyrimidine via Zn/HCl reduction of disulfide intermediates.
-
React with chloroacetyl morpholine in EtOH/H2O (1:1) at pH 8.5.
Yield Enhancement :
-
Microwave assistance (100°C, 30 min) increases yield to 91% vs. conventional 74%.
Analytical Confirmation :
Comparative Method Analysis
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Carbodiimide route | 62 | 98.5 | Pilot-scale |
| Thiol-displacement | 78 | 99.1 | Lab-scale |
| Buchwald amination | 85 | 97.8 | Industrial |
Critical Observations :
-
Carbodiimide methods show superior regioselectivity but require stringent moisture control.
-
Transition metal-catalyzed approaches enable late-stage diversification but incur higher costs.
Industrial-Scale Considerations
Crystallization Protocols
-
Optimal solvent: Ethanol/water (4:1) at −20°C achieves 99% recovery.
-
Polymorph control: Seeding with Form II crystals prevents hydrate formation.
Green Chemistry Metrics
-
E-factor: 18.7 kg waste/kg product (needs improvement vs. API average 25–100).
-
Solvent recovery: 89% ethanol recycled via distillation.
Emerging Methodologies
Flow Chemistry Approaches
-
Microreactor synthesis reduces reaction time from 12 hr to 45 min.
-
Continuous crystallization integrates with API manufacturing lines.
Enzymatic Sulfur Incorporation
-
Thiolase enzymes enable sulfide bond formation under aqueous conditions (proof-of-concept stage).
Chemical Reactions Analysis
5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including:
- Cancer : Studies suggest that it may inhibit tumor growth by targeting specific cancer pathways.
- Inflammation : Its anti-inflammatory properties are being explored for conditions such as arthritis.
- Infectious Diseases : Research indicates potential efficacy against viral infections by inhibiting viral replication mechanisms.
- The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including:
-
Biological Research
- It is utilized in biological assays to study its effects on cellular processes and molecular targets. The compound's ability to modulate enzyme activity makes it valuable in understanding disease mechanisms.
-
Pharmaceutical Development
- As a lead compound, it serves as a basis for developing new drugs with enhanced efficacy and safety profiles. Its unique structure allows for modifications that can lead to analogs with improved therapeutic properties.
-
Chemical Biology
- The compound acts as a tool in chemical biology studies to elucidate biological pathways and mechanisms of action. Its interactions with proteins and nucleic acids are critical for understanding its pharmacodynamics.
Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thienopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The study highlighted the ability of 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one to induce apoptosis in cancer cells through caspase activation pathways.
Anti-Viral Properties
Research featured in Antiviral Research explored the compound's effectiveness against Hepatitis C virus (HCV). The findings indicated that it inhibits HCV replication by targeting viral polymerases, showcasing its potential as an antiviral agent.
Inflammation Modulation
A recent investigation published in Inflammation Research assessed the anti-inflammatory effects of the compound in animal models of arthritis. Results showed a reduction in inflammatory markers and joint swelling, suggesting its therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulating Receptors: The compound may bind to and modulate the activity of receptors, affecting signal transduction and cellular responses.
Interfering with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
The exact molecular targets and pathways involved depend on the specific biological context and the disease being targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Biological Activity
5,6-Dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. It exhibits a unique structure characterized by a thieno-pyrimidine core, which includes a fused thiophene and pyrimidine ring system. This compound's molecular formula is C14H17N3O3S2, with a molecular weight of approximately 317.43 g/mol .
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which enhance its interaction with biological targets. Preliminary studies suggest that it may possess various pharmacological properties, including:
- Antimicrobial Activity : Initial evaluations indicate significant antimicrobial potential against various bacterial and fungal strains.
- Anticancer Properties : The compound shows promise in inhibiting tumor cell proliferation.
- Enzyme Inhibition : Potential inhibitory effects on specific enzymes such as α-glucosidase have been reported .
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Interaction studies are essential to elucidate how the compound interacts with biological systems. These studies may include:
- Binding Affinity Studies : Assessing how well the compound binds to specific receptors or enzymes.
- Molecular Docking Simulations : Predicting binding modes and affinities for target proteins involved in disease pathways .
Case Studies and Research Findings
Recent research has focused on synthesizing analogs of this compound to explore modifications that enhance its biological activity. For instance:
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against standard strains of bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum as well as fungal pathogens like Alternaria solani and Fusarium solani .
Anticancer Activity
A study investigating the anticancer properties indicated that the compound could inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Comparative Analysis with Similar Compounds
To further understand its unique properties, it is beneficial to compare 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methylthieno[2,3-d]pyrimidin-4-one | Thieno-pyrimidine core | Lacks morpholine substitution |
| 5-(Morpholinomethyl)thieno[2,3-d]pyrimidine | Contains morpholine but different substituents | Different biological activity profile |
| 6-(Aryl)thieno[2,3-d]pyrimidines | Varying aryl groups attached | Potentially different pharmacological effects |
This comparison highlights the distinctiveness of our target compound due to its specific functional groups and potential applications in drug development .
Q & A
Q. Key Data :
| Parameter | Result |
|---|---|
| Biodegradation (28d) | 18% |
| Photolytic half-life | 12h |
| Daphnia EC₅₀ | 15 mg/L |
Basic: How to resolve contradictions in biological activity data across studies?
Answer:
- Replicate assays : Ensure consistent cell lines (e.g., ATCC-verified HeLa), passage numbers, and assay conditions (e.g., serum concentration).
- Control for solubility : Use DMSO stock concentrations <0.1% to avoid solvent toxicity .
- Meta-analysis : Compare IC₅₀ values from ≥3 independent studies (e.g., vs. commercial data) to identify outliers .
Advanced: What strategies optimize its pharmacokinetic properties for in vivo studies?
Answer:
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.5 to 2.5, improving aqueous solubility .
- Prodrug synthesis : Mask the morpholine nitrogen as an acetylated prodrug to enhance oral bioavailability .
- Plasma stability assays : Incubate with mouse plasma (37°C, 24h); >80% remaining indicates metabolic stability .
Basic: What are the key structural motifs influencing its pharmacological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
